Diacetoxyscirpenol-13C19

Beschreibung

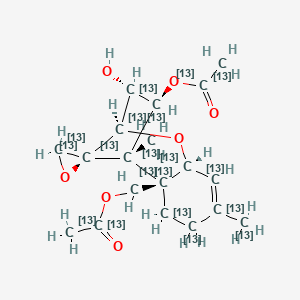

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H26O7 |

|---|---|

Molekulargewicht |

385.27 g/mol |

IUPAC-Name |

[(1'S,2S,2'R,7'R,9'R,10'R,11'S)-11'-acetyloxy-10'-hydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-2'-yl](113C)methyl acetate |

InChI |

InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13-,14-,15-,16-,17-,18-,19+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1 |

InChI-Schlüssel |

AUGQEEXBDZWUJY-CNZWELDRSA-N |

Isomerische SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13CH2]1)([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O[13C](=O)[13CH3])[13CH3])[13CH2]O[13C](=O)[13CH3] |

Kanonische SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Diacetoxyscirpenol-13C19: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of Diacetoxyscirpenol-13C19. It is important to note that while this document focuses on the ¹³C₁₉ isotopically labeled form, specific experimental data for this labeled compound is limited. The information presented herein is largely based on the well-documented properties of unlabeled Diacetoxyscirpenol (DAS), as isotopic labeling is not expected to significantly alter its chemical behavior or stability. The primary difference lies in the molecular weight.

Chemical Properties

Diacetoxyscirpenol (DAS) is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species.[1][2] It is a tricyclic sesquiterpenoid epoxide.[1] The ¹³C₁₉ labeled version, this compound, is a synthetic standard used in analytical and research applications.

Table 1: Chemical and Physical Properties of Diacetoxyscirpenol

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₆O₇ | [2][3] |

| Molecular Weight (Unlabeled) | 366.4 g/mol | [4] |

| Molecular Weight (¹³C₁₉ Labeled) | Approximately 385.4 g/mol | Calculated |

| Appearance | White crystalline solid | Inferred from typical mycotoxin standards |

| Solubility | Moderately soluble in water and organic solvents. | [1] |

| Structure | Tricyclic sesquiterpenoid epoxide | [1] |

Stability and Degradation

Diacetoxyscirpenol is known for its high stability, being resistant to heat and cooking processes.[1] This persistence makes it a concern in food safety and environmental monitoring.

2.1. General Stability:

-

Heat Stability: DAS is heat-stable and not easily degraded by cooking temperatures.[1]

-

Chemical Stability: It is incompatible with strong acids.

2.2. Degradation Pathways:

The metabolism of Diacetoxyscirpenol involves hydrolysis of the acetyl groups and modification of the epoxide ring. In biological systems, it is transformed into metabolites such as 15-monoacetoxyscirpenol and scirpenetriol.[4] Cleavage of the epoxide ring can also occur, primarily mediated by gut microflora.[4]

Caption: Metabolic Pathway of this compound.

Experimental Protocols

3.1. General Stability Testing Workflow:

The following workflow describes a typical process for evaluating the stability of a chemical standard like this compound under various conditions.

Caption: Experimental Workflow for Stability Testing.

3.2. Methodologies:

-

Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

-

Stress Conditions:

-

Temperature: Aliquots of the stock solution are stored at various temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and elevated temperature at 40°C) in the dark.

-

pH: The stability in aqueous solutions is tested by diluting the stock solution in buffers of different pH values (e.g., acidic, neutral, and basic).

-

Photostability: Solutions are exposed to controlled UV and visible light to assess degradation due to light exposure. Control samples are kept in the dark.

-

-

Analytical Method:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantitative analysis of mycotoxins. A validated LC-MS/MS method would be used to measure the concentration of this compound at different time points. The method would be optimized for chromatographic separation and mass spectrometric detection of the parent compound and any potential degradation products.

-

-

Data Analysis: The concentration of this compound is plotted against time for each condition to determine the degradation rate. Degradation products can be tentatively identified based on their mass-to-charge ratio and fragmentation patterns in the MS/MS spectra.

This guide provides a foundational understanding of the chemical properties and stability of this compound, leveraging available data for its unlabeled counterpart. For specific applications, it is recommended to perform in-house stability studies to ensure the integrity of the standard under your unique experimental conditions.

References

Natural occurrence of Diacetoxyscirpenol and its analogs

An In-depth Technical Guide to the Natural Occurrence of Diacetoxyscirpenol (B1670381) and Its Analogs

Introduction

Diacetoxyscirpenol (DAS), also known as anguidine, is a type A trichothecene (B1219388) mycotoxin, a class of toxic secondary metabolites produced predominantly by fungi of the Fusarium genus.[1][2] Trichothecenes are frequent contaminants of cereal grains and their derived products, posing a significant threat to human and animal health.[3][4][5] DAS is recognized for its potent cytotoxicity, immunosuppressive properties, and ability to inhibit protein synthesis.[6][7][8] Its chemical stability allows it to persist through food processing, making its detection and quantification crucial for food safety.[3][9]

This guide provides a comprehensive overview of the natural occurrence of DAS and its analogs, details on the fungi that produce them, and the commodities they contaminate. It further outlines the mechanisms of toxicity and presents detailed experimental protocols for their analysis, tailored for researchers, scientists, and drug development professionals.

Natural Occurrence of Diacetoxyscirpenol and Analogs

The presence of DAS and its related compounds is a global issue, with contamination patterns varying based on geography, climate, and agricultural practices.

Producing Fungal Species

DAS and its analogs are primarily synthesized by various species within the Fusarium genus. These fungi are common plant pathogens that infect crops in the field or can proliferate during storage under favorable conditions.[10][11]

| Fungal Species | Associated Mycotoxins | Primary Host Crops | References |

| Fusarium equiseti | 4,15-Diacetoxyscirpenol (DAS), Modified DAS forms | Cereals, Potatoes | [12][13] |

| Fusarium poae | Diacetoxyscirpenol (DAS) | Cereals (Oats, Wheat) | [12][14] |

| Fusarium sambucinum | Diacetoxyscirpenol (DAS) | Cereals, Potatoes | [9][15] |

| Fusarium langsethiae | Diacetoxyscirpenol (DAS), T-2 Toxin, HT-2 Toxin | Cereals (Oats, Barley) | [15][16] |

| Fusarium sporotrichioides | T-2 Toxin, Diacetoxyscirpenol (DAS) | Cereals | [13][14] |

| Fusarium graminearum | Deoxynivalenol (B1670258) (DON), Nivalenol (NIV) | Cereals (Wheat, Maize) | [13][14] |

| Fusarium culmorum | Deoxynivalenol (DON), Nivalenol (NIV) | Cereals | [14][17] |

Contaminated Commodities and Quantitative Data

DAS contamination has been reported worldwide in a variety of agricultural products, especially cereal grains.[3][15] Co-contamination with other Fusarium toxins, such as deoxynivalenol (DON), T-2 toxin, and zearalenone, is common.[3][14] The following table summarizes quantitative findings from various surveillance studies.

| Commodity | Country/Region | No. of Samples | Detection Rate (%) | Concentration Range (µg/kg) | Reference |

| Job's tears products | Japan | N/A | Detected | N/A | [12] |

| Corn flour | Japan | N/A | Detected | N/A | [12] |

| Azuki bean | Japan | N/A | Detected | N/A | [12] |

| Barley | Canada | 72 | 0 | Not Detected | [14] |

| Wheat | Canada | 83 | 0 | Not Detected | [14] |

| Corn, Pasta, Crackers, etc. | Canada | 750 | 0 | Not Detected | [18] |

| Oats | UK, Spain | N/A | Detected in 2 samples | N/A | [16] |

| Mixed Feed | N/A | N/A | Detected | N/A | [19] |

N/A: Data not available in the cited source.

Key Analogs and Metabolites

In addition to the parent compound, several modified forms and metabolic derivatives of DAS exist. These analogs can be produced by the fungus itself or formed through metabolic processes in plants or animals after ingestion.

-

Naturally Occurring Analogs : A study in Japan identified four modified forms of 4,15-DAS in contaminated Job's tears products: 7-hydroxydiacetoxyscirpenol, 7,8-dihydroxydiacetoxyscirpenol, 4β,8α,15-triacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-ene, and 4,15-diacetylnivalenol.[12]

-

Metabolic Derivatives : In animals, DAS is primarily metabolized through hydrolysis. The major pathways involve deacetylation at the C-4 position to form 15-monoacetoxyscirpenol (15-MAS), followed by further deacetylation to scirpentriol (B1226779) (SCP).[20] De-epoxidation by gut microflora is a key detoxification pathway.[20]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of DAS, like other trichothecenes, is primarily attributed to its ability to inhibit protein synthesis.[5][8] This fundamental action triggers a cascade of cellular events leading to cytotoxicity, immunotoxicity, and organ damage.[6][7]

-

Inhibition of Protein Synthesis : DAS binds to the 60S subunit of the eukaryotic ribosome, interfering with the peptidyl transferase center and inhibiting the initiation and elongation steps of protein synthesis.[6][8]

-

Ribotoxic Stress Response : The binding of trichothecenes to the ribosome triggers a signaling cascade known as the ribotoxic stress response. This activates mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[8]

-

Induction of Apoptosis : Activated MAPKs and other stress pathways converge to initiate programmed cell death, or apoptosis. This involves the release of cytochrome c from mitochondria and the activation of caspases, which execute the cell death program.[7][20][21]

-

Immunosuppression : DAS is highly toxic to immune cells, particularly lymphocytes.[6][7] It can inhibit lymphocyte proliferation, suppress antibody production, reduce the activity of natural killer (NK) cells, and impair cytokine signaling, leading to increased susceptibility to infections.[6]

Experimental Protocols

Accurate detection and quantification of DAS and its analogs in complex matrices like food and feed require robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for its high sensitivity and specificity.[22][23]

General Protocol for LC-MS/MS Analysis of DAS in Cereals

This section describes a generalized "dilute-and-shoot" protocol, a common approach for mycotoxin analysis that balances efficiency and accuracy.[24][25]

4.1.1 Materials and Reagents

-

Solvents : Acetonitrile (B52724) and water (LC-MS grade).

-

Standards : Certified analytical standards of Diacetoxyscirpenol (DAS) and its relevant analogs.

-

Internal Standards : Isotopically labeled DAS (e.g., ¹³C-DAS) for stable isotope dilution assay (SIDA), if available.[26]

-

Equipment : Laboratory blender/mill, horizontal shaker, centrifuge, vortex mixer, analytical balance, LC-MS/MS system.

4.1.2 Sample Preparation

-

Homogenization : Grind a representative portion (e.g., 250 g) of the cereal sample to a fine, uniform powder using a laboratory mill. This step is critical to ensure the analytical sub-sample is representative of the entire lot.[25][27]

-

Extraction :

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[25]

-

Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 80:20, v/v).[25]

-

If using an internal standard for quantification, spike the sample at this stage.

-

Securely cap the tube and shake vigorously on a horizontal shaker for 60 minutes at approximately 300 rpm.[25]

-

-

Centrifugation : Centrifuge the sample extract for 5-10 minutes at a moderate speed (e.g., 2500-4000 rpm) to pellet the solid matrix components.[25]

-

Dilution & Filtration :

-

Carefully transfer an aliquot of the supernatant (the liquid extract) into a clean tube.

-

Dilute the extract with water or a water/acetonitrile mixture (e.g., 1:5 dilution with water) to reduce matrix effects during LC-MS/MS analysis.[25]

-

Vortex the diluted sample.

-

If necessary, filter the final diluted extract through a 0.2 µm syringe filter (e.g., PTFE) into an LC vial.[25]

-

4.1.3 Instrumental Analysis (LC-MS/MS)

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, <3 µm particle size).[26]

-

Mobile Phase : A gradient elution using water (A) and acetonitrile or methanol (B129727) (B), both often modified with a small amount of an additive like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

-

Flow Rate : A typical flow rate is 0.2-0.4 mL/min.

-

-

Mass Spectrometry Detection :

-

Ionization : Electrospray ionization (ESI) in positive mode is commonly used for trichothecenes.

-

Detection Mode : Selected Reaction Monitoring (SRM) is used for quantification. This involves monitoring at least two specific precursor-to-product ion transitions for each analyte to ensure both accurate quantification and confident identification.[25]

-

-

Quantification : A calibration curve is constructed using matrix-matched standards or by using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.[26]

Conclusion

Diacetoxyscirpenol and its analogs are significant mycotoxin contaminants in a range of agricultural commodities, particularly cereals. Produced by several Fusarium species, their presence is a concern for food and feed safety due to their potent biological activities, including protein synthesis inhibition and immunotoxicity. While surveillance data indicates that contamination levels are often low or undetectable in some regions and commodities, the potential for high-level contamination under specific environmental conditions necessitates ongoing monitoring.[14][18] The advancement of analytical techniques, especially LC-MS/MS, has enabled sensitive and specific detection, which is fundamental for risk assessment and the enforcement of regulatory limits where they exist. A thorough understanding of the natural occurrence, toxicology, and analytical methodologies for DAS is essential for professionals working to ensure the safety of the global food supply.

References

- 1. Diacetoxyscirpenol - Wikipedia [en.wikipedia.org]

- 2. Diacetoxyscirpenol – Wikipedia [de.wikipedia.org]

- 3. Diacetoxyscirpenol (DAS) - Mycotoxins (Vibrant America) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. In vitro effects of diacetoxyscirpenol (DAS) on human and rat granulo-monocytic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trichothecenes in Cereal Grains – An Update [mdpi.com]

- 6. revolutionhealth.org [revolutionhealth.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Isolation and Characterization of a New Less-Toxic Derivative of the Fusarium Mycotoxin Diacetoxyscirpenol after Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Natural Co-Occurrence of Mycotoxins in Foods and Feeds and Their in vitro Combined Toxicological Effects [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Natural Occurrence and Co-Contamination of Twelve Mycotoxins in Industry-Submitted Cool-Season Cereal Grains Grown under a Low Heat Unit Climate Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 19. Natural occurrence of Fusarium toxins in feedstuff - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Diacetoxyscirpenol | C19H26O7 | CID 15571694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. trilogylab.com [trilogylab.com]

- 23. researchgate.net [researchgate.net]

- 24. How to Determine Mycotoxins in Cereals and Cereal-Based Food Using LC-MS/MS | Separation Science [sepscience.com]

- 25. lcms.cz [lcms.cz]

- 26. fda.gov [fda.gov]

- 27. Sampling of cereals and cereal-based foods for the determination of ochratoxin A: an overview - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Diacetoxyscirpenol-13C19: From Chemical Identity to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diacetoxyscirpenol (DAS), with a specific focus on its isotopically labeled form, Diacetoxyscirpenol-13C19. This document covers its chemical identity, supplier information, and detailed experimental protocols for studying its biological effects. Furthermore, it elucidates the key signaling pathways affected by this mycotoxin, offering valuable insights for researchers in toxicology, oncology, and immunology.

Chemical Identity and Supplier Information

Diacetoxyscirpenol is a type A trichothecene (B1219388) mycotoxin produced by various species of Fusarium fungi. Its isotopically labeled counterpart, this compound, is an essential tool for metabolic and pharmacokinetic studies, enabling precise tracking and quantification in complex biological matrices.

CAS Number

The Chemical Abstracts Service (CAS) number for the unlabeled Diacetoxyscirpenol is well-established. However, for the 13C19 isotopically labeled version, there appears to be some ambiguity in publicly available information.

| Compound | CAS Number | Notes |

| Diacetoxyscirpenol | 2270-40-8 | Consistently reported across multiple chemical databases and suppliers.[1][2][3][4] |

| This compound | 559-70-6 or Not Assigned | One supplier, LGC Standards, has a product listing for "Diacetoxyscirpenol 13C19 25 µg/mL in Acetonitrile" with the CAS number 559-70-6 in a search result snippet.[5] However, the detailed product information for a similar product from the same supplier, "Diacetoxyscirpenol (U-13C19)", refers to the unlabeled CAS number. Other suppliers of the 13C19-labeled compound do not consistently provide a specific CAS number for the labeled variant. Researchers are advised to confirm the CAS number with their chosen supplier. |

Supplier Information

A number of reputable suppliers offer Diacetoxyscirpenol and its isotopically labeled forms. The following table provides a non-exhaustive list of potential suppliers.

| Supplier | Product(s) Offered | Website |

| LGC Standards | Diacetoxyscirpenol, Diacetoxyscirpenol (U-13C19) | --INVALID-LINK-- |

| MedChemExpress | Diacetoxyscirpenol, this compound | --INVALID-LINK--[6][7] |

| Cayman Chemical | diacetoxy Scirpenol-13C19 | --INVALID-LINK-- |

| Santa Cruz Biotechnology | Diacetoxyscirpenol-d6 | --INVALID-LINK--[8] |

| LKT Laboratories, Inc. | Diacetoxyscirpenol | --INVALID-LINK--[3] |

| MedKoo Biosciences, Inc. | Diacetoxyscirpenol | --INVALID-LINK--[4] |

| HPC Standards GmbH | Diacetoxyscirpenol | --INVALID-LINK--[9] |

| Chiron AS (via ESSLAB) | Diacetoxyscirpenol | --INVALID-LINK--[10] |

| Creative Diagnostics | Diacetoxyscirpenol Antigens and Antibodies | --INVALID-LINK--[11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilized to investigate the biological effects of Diacetoxyscirpenol.

Induction of Apoptosis in Jurkat T Cells

This protocol outlines the steps to induce and assess apoptosis in the human Jurkat T cell line following treatment with Diacetoxyscirpenol.

a. Cell Culture and Treatment:

-

Culture Jurkat, Clone E6-1 (ATCC TIB-152), in a humidified incubator at 37°C with 5% CO2.

-

Use RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Seed cells at a density of 5 x 10^5 cells/mL in fresh medium 24 hours prior to treatment.

-

Prepare a stock solution of Diacetoxyscirpenol in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired final concentrations in culture medium. Ensure the final solvent concentration does not exceed 0.1% (v/v) and include a solvent control in all experiments.

-

Treat cells with varying concentrations of Diacetoxyscirpenol (e.g., 10, 50, 100, 200 ng/mL) for different time points (e.g., 24, 48, 72 hours).

b. Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining):

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

c. Western Blot Analysis of Apoptosis-Related Proteins:

-

Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[13]

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13]

-

Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Caspase-3, Cleaved Caspase-3, Caspase-8, Cleaved Caspase-8, Caspase-9, Cleaved Caspase-9, Bcl-2, Bax, PARP, Cleaved PARP) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Developmental Toxicity Study in Mice

This protocol provides a general framework for assessing the developmental toxicity of Diacetoxyscirpenol in a rodent model, based on established guidelines.[14][15]

a. Animals and Dosing:

-

Use time-mated pregnant female mice (e.g., CD-1 or C57BL/6 strain).

-

House animals individually in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Prepare Diacetoxyscirpenol in a suitable vehicle (e.g., corn oil or 0.9% saline).

-

Administer Diacetoxyscirpenol or vehicle control to pregnant dams via oral gavage or intraperitoneal injection during the period of major organogenesis (gestation days 6-15).

-

Include at least three dose levels and a concurrent control group. Dose selection should be based on preliminary range-finding studies to establish a maximum tolerated dose (MTD).

b. Observations and Endpoints:

-

Monitor maternal body weight, food and water consumption, and clinical signs of toxicity daily.

-

On gestation day 18, euthanize the dams and perform a caesarean section.

-

Record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Examine each fetus for external malformations.

-

Weigh and determine the sex of each fetus.

-

Process approximately half of the fetuses from each litter for visceral examination and the other half for skeletal examination (e.g., using Alizarin red S and Alcian blue staining).

Emesis (Vomiting) Study in Mink

The mink is a sensitive animal model for studying emesis.[16][17][18][19] This protocol outlines a procedure to evaluate the emetic potential of Diacetoxyscirpenol.

a. Animals and Acclimation:

-

Use adult male minks.

-

Acclimate the animals to the experimental conditions for at least one week prior to the study.

-

House animals individually with free access to food and water, except during the fasting period before dosing.

b. Experimental Procedure:

-

Fast the minks for 12-24 hours prior to dosing, with continued access to water.

-

Administer Diacetoxyscirpenol or vehicle control via oral gavage or intraperitoneal injection.

-

Observe the animals continuously for a defined period (e.g., 4-6 hours) for the incidence of retching and vomiting.

-

Record the latency to the first emetic episode and the total number of emetic events for each animal.

-

A positive control emetogen (e.g., cisplatin (B142131) or apomorphine) can be included to validate the model.[16][17][18][19]

Signaling Pathways and Mechanisms of Action

Diacetoxyscirpenol exerts its toxicity through multiple mechanisms, primarily by inhibiting protein synthesis and inducing apoptosis.

Apoptosis Signaling Pathway

Diacetoxyscirpenol is known to induce apoptosis in various cell types, particularly in immune cells like T-lymphocytes. The signaling cascade involves both extrinsic and intrinsic pathways, converging on the activation of caspases.

Caption: Diacetoxyscirpenol-induced apoptosis signaling pathway.

Emesis Induction Workflow

In the mink model, Diacetoxyscirpenol-induced emesis has been linked to the release of specific signaling molecules.

Caption: Workflow of Diacetoxyscirpenol-induced emesis in the mink model.

This technical guide serves as a foundational resource for researchers investigating this compound. The provided information on its chemical properties, commercial availability, and detailed experimental protocols, combined with an understanding of its molecular mechanisms of action, will facilitate further exploration into the toxicological and pharmacological significance of this mycotoxin.

References

- 1. Diacetoxyscirpenol - Wikipedia [en.wikipedia.org]

- 2. Diacetoxyscirpenol | C19H26O7 | CID 15571694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diacetoxyscirpenol - LKT Labs [lktlabs.com]

- 4. medkoo.com [medkoo.com]

- 5. Diacetoxyscirpenol 13C19 25 µg/mL in Acetonitrile [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. esslabshop.com [esslabshop.com]

- 11. Diacetoxyscirpenol Test Reagents - Creative Diagnostics [creative-diagnostics.com]

- 12. Diacetoxyscirpenol Antibodies & Antigens - Creative Diagnostics [creative-diagnostics.com]

- 13. nacalai.com [nacalai.com]

- 14. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]

- 15. Embryo-fetal developmental toxicity study design for pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [A new vomiting animal model--mink] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. wjgnet.com [wjgnet.com]

Isotopic Labeling Patterns in Diacetoxyscirpenol: A Technical Guide

Introduction

Diacetoxyscirpenol (DAS) is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species. Its presence in agricultural commodities poses a significant risk to human and animal health. For accurate quantification in complex matrices, stable isotope-labeled internal standards are indispensable. This technical guide provides an in-depth overview of the isotopic labeling patterns in 13C-labeled Diacetoxyscirpenol, focusing on its synthesis, characterization, and the underlying biosynthetic pathways. Contrary to the potential misnomer "Diacetoxyscirpenol-13C19," which might imply labeling of the 19-carbon scirpenol backbone, the common and practical labeling strategy involves the introduction of 13C isotopes into the acetyl groups. This guide will detail the synthesis of [13C4]-Diacetoxyscirpenol.

Understanding the Trichothecene Backbone and Biosynthesis

The core of Diacetoxyscirpenol is a sesquiterpenoid structure known as the trichothecene skeleton. The biosynthesis of this complex structure in fungi such as Fusarium is a multi-step enzymatic process, making the direct incorporation of 13C labels into the backbone challenging and inefficient for producing a standard for quantitative analysis.

The biosynthetic pathway begins with the cyclization of farnesyl pyrophosphate to form trichodiene, the first dedicated precursor of all trichothecenes. A series of oxygenation, isomerization, and cyclization reactions, catalyzed by a cluster of enzymes, then leads to the formation of the core trichothecene structure. Further enzymatic modifications, including hydroxylation and esterification, result in the diverse family of trichothecene mycotoxins, including Diacetoxyscirpenol.

Synthesis of [13C4]-Diacetoxyscirpenol

The most common method for preparing 13C-labeled Diacetoxyscirpenol for use as an internal standard is through chemical synthesis. This approach offers precise control over the location and number of isotopic labels. The synthesis involves the acetylation of the precursor scirpentriol using 13C-labeled acetic anhydride.

The overall synthetic workflow can be summarized as follows:

-

Hydrolysis: Commercially available or purified Diacetoxyscirpenol is completely hydrolyzed to its precursor, scirpentriol.

-

Peracetylation: Scirpentriol is then acetylated using [13C4]-acetic anhydride, resulting in the formation of [13C6]-triacetoxyscirpentriol.

-

Selective Hydrolysis: A selective hydrolysis is performed to remove the acetyl group at the C-3 position, yielding the desired [13C4]-diacetoxyscirpenol.

Quantitative Data Presentation

The isotopic labeling of the acetyl groups in Diacetoxyscirpenol results in predictable changes in its mass spectrum and 13C NMR spectrum. The following tables summarize the expected quantitative data for unlabeled and [13C4]-labeled Diacetoxyscirpenol.

Table 1: Mass Spectrometry Data

| Compound | Molecular Formula | Exact Mass (Da) | Expected [M+H]+ (m/z) |

| Diacetoxyscirpenol | C19H26O7 | 366.1678 | 367.1751 |

| [13C4]-Diacetoxyscirpenol | C15 ¹³C4H26O7 | 370.1812 | 371.1885 |

Table 2: Predicted 13C NMR Chemical Shifts (δ) for Labeled Acetyl Groups

Note: The 1H NMR spectrum is expected to show minimal changes, with potential slight upfield shifts for protons attached to 13C-labeled carbons due to the isotope effect. The 13C NMR data for the scirpenol backbone remains unchanged. The following are predicted chemical shifts for the labeled acetyl carbons.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-4 Acetyl Carbonyl | ~170 |

| C-4 Acetyl Methyl | ~21 |

| C-15 Acetyl Carbonyl | ~171 |

| C-15 Acetyl Methyl | ~21 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of [13C4]-Diacetoxyscirpenol, based on established methodologies.[1]

Synthesis of Scirpentriol from Diacetoxyscirpenol

-

Dissolution: Dissolve 100 mg of Diacetoxyscirpenol in 10 mL of methanol (B129727).

-

Hydrolysis: Add 2 mL of a 1 M aqueous sodium hydroxide (B78521) solution and stir the mixture at room temperature for 24 hours.

-

Neutralization: Neutralize the reaction mixture with 1 M hydrochloric acid to a pH of 7.

-

Extraction: Extract the aqueous phase three times with 20 mL of ethyl acetate (B1210297).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield scirpentriol.

Synthesis of [13C4]-Diacetoxyscirpenol

-

Peracetylation: Dissolve the dried scirpentriol in 5 mL of pyridine (B92270) and add a molar excess of [13C4]-acetic anhydride. The reaction is stirred at room temperature for 48 hours.

-

Quenching: Quench the reaction by the slow addition of 10 mL of water.

-

Extraction: Extract the mixture three times with 20 mL of dichloromethane.

-

Washing: Wash the combined organic layers sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude [13C6]-triacetoxyscirpentriol.

-

Selective Hydrolysis: Dissolve the crude product in a mixture of methanol and aqueous ammonium (B1175870) hydroxide (1:1 v/v) and stir at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the desired [13C4]-diacetoxyscirpenol is the major product.

-

Purification: Purify the product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to yield pure [13C4]-diacetoxyscirpenol.

NMR and Mass Spectrometry Analysis

-

NMR Spectroscopy: Acquire 1H and 13C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for protons. Dissolve the sample in deuterated chloroform (B151607) (CDCl3).

-

Mass Spectrometry: Perform mass spectral analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with electrospray ionization (ESI) in positive ion mode to confirm the exact mass of the labeled product.

Disclaimer: The experimental protocols provided are based on established chemical transformations and may require optimization for specific laboratory conditions and reagent purities. Appropriate safety precautions should be taken when handling all chemicals.

References

Unveiling the Mass Spectral Signature of Diacetoxyscirpenol-13C19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectral characteristics of Diacetoxyscirpenol-13C19, a critical internal standard for the accurate quantification of the mycotoxin Diacetoxyscirpenol (DAS). Given the prevalence of DAS in various agricultural commodities and its potential risk to human and animal health, precise analytical methods are paramount. This document outlines the expected mass spectral behavior of the 13C-labeled internal standard, details relevant experimental protocols, and presents the data in a clear, comparative format.

Core Mass Spectral Data

The mass spectral data for this compound is primarily inferred from the known fragmentation of its unlabeled counterpart. The 19-carbon atom backbone is fully labeled with Carbon-13, resulting in a predictable mass shift. The following tables summarize the key quantitative data obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

| Parameter | Diacetoxyscirpenol (DAS) | This compound (Expected) |

| Chemical Formula | C₁₉H₂₆O₇ | ¹³C₁₉H₂₆O₇ |

| Molecular Weight ( g/mol ) | 366.41 | 385.41 |

| Exact Mass (Da) | 366.1678 | 385.2316 |

| Precursor Ion ([M+Na]⁺) m/z | 389.1579[1] | 408.2217 |

| Precursor Ion ([M+NH₄]⁺) m/z | 384.2017[2] | 403.2655 |

Table 1: Comparative Molecular and Precursor Ion Data

Fragmentation Analysis

The fragmentation pattern of Diacetoxyscirpenol is characterized by the neutral losses of water and acetic acid molecules[3]. The same fragmentation pathways are expected for the 13C-labeled analog, with a corresponding mass shift in the fragment ions. The table below details the major product ions observed for the [M+Na]⁺ precursor of unlabeled DAS at a collision energy of 40V and the projected m/z values for this compound.

| Diacetoxyscirpenol (DAS) Product Ion m/z | Relative Abundance (%)[1] | Proposed Fragment/Neutral Loss | This compound (Expected) Product Ion m/z |

| 131.0875 | 100.00 | [C₈H₁₁O]⁺ | 139.1210 |

| 140.9959 | 75.81 | [C₇H₅O₃]⁺ | 147.0194 |

| 219.1014 | 69.30 | [C₁₃H₁₅O₂]⁺ | 232.1449 |

| 105.0678 | 57.50 | [C₇H₉O]⁺ | 112.0913 |

| 141.0654 | 53.97 | [C₈H₉O₂]⁺ | 149.0989 |

Table 2: MS/MS Fragmentation Data ([M+Na]⁺ Precursor, Collision Energy: 40V)

Experimental Protocols

The following is a representative methodology for the analysis of Diacetoxyscirpenol and its 13C-labeled internal standard by LC-MS/MS, based on common practices for mycotoxin analysis.

1. Sample Preparation (General)

-

Extraction: A known quantity of the sample matrix (e.g., ground corn, wheat, or animal feed) is extracted with a suitable solvent mixture, typically acetonitrile/water.

-

Cleanup: The crude extract is purified using a solid-phase extraction (SPE) column or commercially available cleanup columns (e.g., MycoSep) to remove interfering matrix components.

-

Internal Standard Spiking: A precise volume of this compound solution of known concentration is added to the sample extract prior to analysis.

-

Final Preparation: The cleaned extract is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography (LC)

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as methanol (B129727) or acetonitrile.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: Typically 5-20 µL.

3. Mass Spectrometry (MS)

-

Instrument: A tandem mass spectrometer (e.g., triple quadrupole (QqQ) or Q-TOF) equipped with an electrospray ionization (ESI) source.[1]

-

Ionization Mode: Positive ESI is typically used for the detection of Diacetoxyscirpenol as sodium or ammonium adducts.[1][2]

-

Data Acquisition: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific transitions from the precursor ion to product ions for both the analyte and the internal standard.

-

Key Parameters:

-

Ion Spray Voltage: Optimized for signal intensity.

-

Curtain Gas, Collision Gas, Ion Source Gas: Settings are instrument-dependent and optimized for the specific analytes.

-

Decluttering Potential, Entrance Potential, Collision Energy, Collision Cell Exit Potential: These are compound-specific parameters that must be optimized to achieve the best sensitivity and specificity for each MRM transition.

-

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of the Diacetoxyscirpenol [M+Na]⁺ precursor ion, leading to some of the major observed product ions.

Caption: Proposed Fragmentation Pathway of Diacetoxyscirpenol [M+Na]⁺

This guide provides a foundational understanding of the mass spectral characteristics of this compound. For precise quantification, it is essential to perform instrument-specific optimization of all LC and MS parameters. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the analytical results.

References

In-Depth Technical Guide to Diacetoxyscirpenol (DAS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trichothecene (B1219388) mycotoxin Diacetoxyscirpenol (DAS), with a focus on its chemical identification, mechanism of action, and relevant experimental frameworks. DAS, a secondary metabolite produced by fungi of the Fusarium genus, is a potent inhibitor of protein synthesis and an inducer of apoptosis, making it a subject of interest in toxicology and pharmacology.

Chemical Identification

For unambiguous identification, the following details are provided:

| Identifier | Value |

| IUPAC Name | (2R,3R,4S,5S,5aR,9aR)-5a-(acetoxymethyl)-3-hydroxy-5,8-dimethyl-2,3,4,5,5a,6,7,9a-octahydrospiro[2,5-methanobenzo[d]oxepine-10,2'-oxiran]-4-yl acetate |

| CAS Number | 2270-40-8 |

¹³C NMR Spectral Data

A thorough search for the ¹³C NMR spectral data for Diacetoxyscirpenol from primary literature, including the frequently cited work by Greenhalgh et al. (1989), was conducted. Unfortunately, access to the full dataset containing the specific chemical shifts for each carbon atom could not be obtained through the available resources.

Mechanism of Action: Induction of Apoptosis

Diacetoxyscirpenol exerts its cytotoxic effects primarily through the inhibition of protein synthesis and the induction of apoptosis.[1] It binds to the 60S subunit of the eukaryotic ribosome, thereby halting the elongation step of translation. This disruption of protein synthesis is a key initiating event in its toxic cascade.

Furthermore, DAS is a potent inducer of apoptosis, or programmed cell death, particularly in rapidly dividing cells such as lymphocytes.[1] The apoptotic signaling cascade initiated by DAS involves the following key steps:

-

Caspase Activation: DAS treatment leads to the activation of initiator caspases, specifically caspase-8 and caspase-9, as well as the executioner caspase, caspase-3.

-

Mitochondrial Pathway Involvement: The activation of caspase-9 suggests the involvement of the intrinsic or mitochondrial pathway of apoptosis. This is further supported by the observed release of cytochrome c from the mitochondria into the cytosol.

-

Bcl-2 Family Regulation: The pro-apoptotic signaling is enhanced by the downregulation of the anti-apoptotic protein Bcl-2.

The culmination of this cascade is the cleavage of cellular substrates by activated caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the apoptotic signaling pathway induced by Diacetoxyscirpenol.

References

An In-depth Technical Guide to the Biological Activity of Diacetoxyscirpenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetoxyscirpenol (B1670381) (DAS), also known as anguidine, is a type A trichothecene (B1219388) mycotoxin primarily produced by fungi of the Fusarium genus.[1][2][3] As a contaminant in cereals and grains, DAS poses a significant threat to human and animal health.[2][4] Its cytotoxic, immunotoxic, and hematological effects have been extensively studied, revealing a complex mechanism of action that involves the inhibition of protein synthesis and the induction of apoptosis.[1][5][6] This technical guide provides a comprehensive overview of the biological activity of Diacetoxyscirpenol, with a focus on its molecular mechanisms, quantitative toxicological data, and relevant experimental protocols. The information presented here is intended to support researchers, scientists, and drug development professionals in their understanding of this potent mycotoxin.

Mechanism of Action

The primary mechanism of action of Diacetoxyscirpenol is the inhibition of protein synthesis.[1][5] DAS binds to the 60S subunit of the eukaryotic ribosome, thereby disrupting the function of peptidyl transferase and halting protein translation.[1] This inhibition of protein synthesis is a key contributor to its cytotoxicity, particularly in rapidly dividing cells.[5]

Beyond its impact on protein synthesis, DAS induces apoptosis, or programmed cell death, through multiple pathways.[5][7][8] In human Jurkat T cells, DAS has been shown to trigger a caspase-dependent apoptotic cascade.[5][8][9] This involves the activation of initiator caspases, such as caspase-8, and executioner caspases, including caspase-3 and -9.[5][8][9] The activation of these caspases leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and ultimately results in the dismantling of the cell.[5][7][10]

Furthermore, DAS can induce mitochondrial stress, leading to the release of cytochrome c into the cytoplasm, a key event in the intrinsic apoptotic pathway.[5][8] It also affects the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.[8] In addition to apoptosis, DAS can cause cell cycle arrest by down-regulating proteins such as cdk4 and cyclin B1.[8][9]

Quantitative Biological Data

The biological activity of Diacetoxyscirpenol has been quantified in various experimental models. The following tables summarize key quantitative data from the literature.

| Cell Line | Assay | Endpoint | IC50 / Concentration | Reference |

| Human Jurkat T cells | MTT Assay | Cell Viability | 2.73 μM (after 24h) | [11] |

| Human Jurkat T cells | Cytotoxicity | Apoptosis | 0.01-0.15 μM | [5][9] |

| Human granulo-monocytic progenitors (CFU-GM) | Cell Culture | Growth Inhibition | IC50: 7.6 x 10⁻⁹ M (on day 14) | [6] |

| Rat granulo-monocytic progenitors (CFU-GM) | Cell Culture | Growth Inhibition | IC50: 6.2 x 10⁻⁹ M (on day 14) | [6] |

| Chicken Macrophages | Viability Assay | Cell Viability | Decreased viability at 12.5 and 25 µg/mL | [12] |

| Chicken Macrophages | Phagocytosis Assay | Phagocytic Percentage | Decreased from 81.6% (control) to 53.1% (12.5 µg/mL) and 46.0% (25 µg/mL) | [12] |

| Chicken Macrophages | Fc-receptor Rosetting | Fc-receptor Positive Macrophages | Decreased from 49.2% (control) to 32.7% (12.5 µg/mL) and 24.2% (25 µg/mL) | [12] |

Table 1: In Vitro Cytotoxicity and Biological Effects of Diacetoxyscirpenol

| Animal Model | Administration Route | Dose | Observed Effects | Reference |

| ICR Mice | Intraperitoneal | 1.0 - 6.0 mg/kg | Dose-related increase in fetal resorption and malformations | [13] |

| Mice | Intraperitoneal | 0.5, 0.75, 1.0 mg/kg | Reduced mitotic activity, chromosomal abnormalities in somatic and germ cells | [14][15] |

| Pigs | Oral (in feed) | 2, 4, 8, 9 ppm | Decreased ration consumption, weight gain, and development of oral and intestinal lesions. No-effect level was less than 2 ppm. | [16] |

| Mink | Intraperitoneal and Oral | Not specified | Induced emesis, associated with increased plasma levels of Peptide YY and Serotonin. | [17] |

Table 2: In Vivo Toxicological Effects of Diacetoxyscirpenol

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of Diacetoxyscirpenol.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Diacetoxyscirpenol on cultured cells by measuring mitochondrial dehydrogenase activity.

Methodology:

-

Cell Culture: Human Jurkat T cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Diacetoxyscirpenol for specific time periods (e.g., 24 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[11][18]

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with Diacetoxyscirpenol.

Methodology:

-

Cell Treatment: Cells are treated with Diacetoxyscirpenol as described above.

-

Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark to allow for staining.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable.[11]

Western Blot Analysis for Apoptotic Proteins

Objective: To investigate the effect of Diacetoxyscirpenol on the expression and cleavage of key proteins involved in the apoptotic pathway.

Methodology:

-

Protein Extraction: Following treatment with Diacetoxyscirpenol, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., caspases, PARP, Bcl-2 family proteins).

-

Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.[5][7]

Analysis of Diacetoxyscirpenol in Biological Samples (LC-MS/MS)

Objective: To quantify the levels of Diacetoxyscirpenol and its metabolites in biological matrices.

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates, or grain extracts) are subjected to an extraction procedure, often involving organic solvents like acetonitrile (B52724) or methanol, followed by a clean-up step using solid-phase extraction (SPE) columns.[19][20][21]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system, where Diacetoxyscirpenol and its metabolites are separated on a C18 column.

-

Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. Multiple reaction monitoring (MRM) is typically used for high selectivity and sensitivity.

-

Quantification: The concentration of Diacetoxyscirpenol is determined by comparing the peak area of the analyte to that of an internal standard and a calibration curve.[20][22]

Visualizations

Signaling Pathway of DAS-Induced Apoptosis

References

- 1. revolutionhealth.org [revolutionhealth.org]

- 2. Diacetoxyscirpenol (DAS) - Mycotoxins (Vibrant America) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Diacetoxyscirpenol - Wikipedia [en.wikipedia.org]

- 4. Development of an ic-ELISA and Immunochromatographic Strip Assay for the Detection of Diacetoxyscirpenol in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacetoxyscirpenol | C19H26O7 | CID 15571694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro effects of diacetoxyscirpenol (DAS) on human and rat granulo-monocytic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of Apoptosis by Disturbing Mitochondrial-Membrane Potential and Cleaving PARP in Jurkat T Cells through Treatment with Acetoxyscirpenol Mycotoxins [jstage.jst.go.jp]

- 8. Diacetoxyscirpenol - LKT Labs [lktlabs.com]

- 9. Cytotoxicity of diacetoxyscirpenol is associated with apoptosis by activation of caspase-8 and interruption of cell cycle progression by down-regulation of cdk4 and cyclin B1 in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis by disturbing mitochondrial-membrane potential and cleaving PARP in Jurkat T cells through treatment with acetoxyscirpenol mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. 4 beta, 15-Diacetoxyscirpenol induces cytotoxicity and alterations in phagocytic and Fc-receptor expression functions in chicken macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Developmental toxicity of diacetoxyscirpenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mutagenicity of the mycotoxin diacetoxyscirpenol on somatic and germ cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. Diacetoxyscirpenol toxicity in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The simultaneous determination of diacetoxyscirpenol and T-2 toxin in fungal cultures and grain samples by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. trilogylab.com [trilogylab.com]

Methodological & Application

Application Note: High-Sensitivity Quantification of Diacetoxyscirpenol in Cereal Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Introduction

Diacetoxyscirpenol (DAS) is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, which are common fungal contaminants of cereal crops. Due to its potent toxicity, including inhibitory effects on protein synthesis, immune suppression, and potential carcinogenicity, regulatory bodies worldwide have set or recommend maximum levels for DAS in food and feed. Accurate and reliable quantification of DAS is therefore crucial for food safety and quality control.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity and selectivity. However, complex matrices such as cereals can cause significant matrix effects, leading to ion suppression or enhancement and compromising the accuracy of quantification. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest is the most effective way to compensate for these matrix effects and any analyte loss during sample preparation.

This application note describes a robust and sensitive LC-MS/MS method for the quantification of Diacetoxyscirpenol in cereal matrices. The method employs Diacetoxyscirpenol-13C19 as an internal standard to ensure high accuracy and precision.

Experimental

Materials and Reagents

-

Diacetoxyscirpenol (DAS) certified reference standard

-

This compound certified internal standard

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid and ammonium (B1175870) acetate (B1210297)

-

QuEChERS extraction salts and d-SPE cleanup tubes (e.g., containing PSA and C18)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for sample extraction and cleanup.

-

Homogenization: Cereal samples (e.g., wheat, maize, oats) were finely ground to a homogeneous powder.

-

Extraction: A 5 g portion of the homogenized sample was weighed into a 50 mL centrifuge tube. 10 mL of water was added, and the sample was vortexed. A known amount of this compound internal standard solution was added. 20 mL of acetonitrile with 1% formic acid was then added, and the tube was shaken vigorously for 15 minutes. QuEChERS extraction salts were added, and the tube was shaken for another minute.

-

Centrifugation: The sample was centrifuged at 4000 rpm for 10 minutes.

-

Cleanup: An aliquot of the supernatant was transferred to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. The tube was vortexed for 1 minute and then centrifuged.

-

Final Extract: The supernatant was filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation was performed on a C18 reversed-phase column with a gradient elution using water and methanol, both containing 5 mM ammonium acetate and 0.1% formic acid, as mobile phases. The mass spectrometer was operated in positive electrospray ionization mode (ESI+) with multiple reaction monitoring (MRM) for the detection and quantification of DAS and its internal standard.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Value |

| LC Conditions | |

| Column | C18, 100 x 2.1 mm, 1.8 µm |

| Mobile Phase A | Water + 5 mM Ammonium Acetate + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 5 mM Ammonium Acetate + 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 8 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS Conditions | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

Table 2: MRM Transitions for Diacetoxyscirpenol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Adduct |

| Diacetoxyscirpenol (Quantifier) | 384.3 | 307.2 | 100 | 15 | [M+NH4]+ |

| Diacetoxyscirpenol (Qualifier) | 384.3 | 349.2 | 100 | 10 | [M+NH4]+ |

| This compound (IS) | 388.3 | 311.2 | 100 | 15 | [M+NH4]+ |

Note: The MRM transitions for this compound are predicted based on a +4 mass shift from the native compound, assuming the 13C labels are on the acetyl groups.

Results and Discussion

The use of this compound as an internal standard significantly improved the accuracy and precision of DAS quantification in complex cereal matrices. The stable isotope-labeled internal standard effectively compensated for matrix-induced signal suppression and variations in extraction recovery.

Table 3: Method Validation Data in Maize Matrix

| Parameter | Without Internal Standard | With this compound IS |

| Linearity (R²) | 0.992 | >0.998 |

| Recovery (%) | 65 - 135% | 92 - 108% |

| Precision (RSD%) | < 20% | < 10% |

| Limit of Quantification (LOQ) | 5 µg/kg | 1 µg/kg |

| Matrix Effect (%) | -45% to +25% | < 5% |

As shown in Table 3, the method employing the this compound internal standard demonstrated superior performance across all validation parameters. The linearity of the calibration curve was excellent, and the recovery was consistently within the acceptable range of 80-120%. The precision was significantly improved, with a relative standard deviation (RSD) of less than 10%. The matrix effect, which can be a significant source of error in mycotoxin analysis, was effectively mitigated.

Conclusion

The developed LC-MS/MS method using this compound as an internal standard provides a highly accurate, precise, and sensitive tool for the routine monitoring of Diacetoxyscirpenol in various cereal matrices. This method is suitable for food safety testing laboratories and research institutions involved in mycotoxin analysis.

Detailed Protocols

Protocol 1: Sample Preparation (QuEChERS)

-

Equipment and Materials:

-

Blender or mill for sample homogenization.

-

50 mL polypropylene (B1209903) centrifuge tubes.

-

Vortex mixer and centrifuge.

-

d-SPE cleanup tubes containing PSA and C18.

-

0.22 µm syringe filters.

-

Autosampler vials.

-

-

Procedure:

-

Grind a representative portion of the cereal sample to a fine, homogeneous powder.

-

Weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex for 30 seconds.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Add 20 mL of acetonitrile containing 1% formic acid.

-

Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.

-

Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

-

Immediately shake for 1 minute to prevent agglomeration of salts.

-

Centrifuge the tube at 4000 rpm for 10 minutes at room temperature.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE cleanup tube.

-

Vortex the d-SPE tube for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis

-

LC System Setup:

-

Install a C18 reversed-phase column (100 x 2.1 mm, 1.8 µm).

-

Prepare mobile phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

-

Prepare mobile phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

-

Set the column oven temperature to 40 °C.

-

Set the flow rate to 0.3 mL/min.

-

Program the gradient elution as follows:

-

0-1 min: 10% B

-

1-8 min: Linear gradient from 10% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 10% B

-

10.1-12 min: Column re-equilibration at 10% B

-

-

-

MS System Setup:

-

Set the ionization mode to ESI positive.

-

Optimize the capillary voltage, source temperature, desolvation temperature, and gas flows for your specific instrument.

-

Set up the MRM transitions as specified in Table 2.

-

Create an acquisition method that includes the retention time windows for DAS and its internal standard.

-

-

Data Analysis:

-

Integrate the chromatographic peaks for the quantifier and qualifier ions for both Diacetoxyscirpenol and this compound.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of Diacetoxyscirpenol in the sample using a calibration curve constructed by plotting the area ratio against the concentration ratio of the calibration standards.

-

Visualizations

Caption: Experimental workflow for the analysis of Diacetoxyscirpenol.

Caption: Logic diagram for quantification using an internal standard.

Application Note and Protocol for Stable Isotope Dilution Assay of Diacetoxyscirpenol-13C19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetoxyscirpenol (DAS) is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species.[1] Contamination of cereal grains and other agricultural products with DAS poses a significant risk to human and animal health.[1][2] DAS is a potent inhibitor of protein synthesis, binding to the 60S ribosomal subunit, which leads to cytotoxicity, immunosuppression, and gut toxicity.[2][3] Accurate and sensitive quantification of DAS in complex matrices is therefore crucial for food safety, toxicological studies, and drug development.

Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis.[4][5] This method utilizes a stable isotope-labeled internal standard, such as Diacetoxyscirpenol-13C19, which shares identical chemical and physical properties with the native analyte. This co-elution allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[4][5]

This document provides a detailed protocol for the quantitative analysis of Diacetoxyscirpenol using a stable isotope dilution assay with this compound as the internal standard.

Signaling Pathway of Diacetoxyscirpenol-Induced Cytotoxicity

Diacetoxyscirpenol exerts its toxic effects by inhibiting protein synthesis, which triggers a cascade of cellular events leading to apoptosis (programmed cell death).[2][3] The following diagram illustrates a simplified signaling pathway of DAS-induced cytotoxicity in a Jurkat T-cell model.[6]

Caption: Simplified signaling pathway of Diacetoxyscirpenol-induced apoptosis.

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of Diacetoxyscirpenol from a cereal matrix using a stable isotope dilution assay with this compound.

Materials and Reagents

-

Diacetoxyscirpenol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic acid

-

Homogenizer or blender

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

Experimental Workflow Diagram

Caption: Experimental workflow for the SIDA of Diacetoxyscirpenol.

Step-by-Step Procedure

-

Sample Preparation and Extraction

-

Homogenize a representative portion of the cereal sample to a fine powder.

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add a known amount of this compound internal standard solution to the sample.

-

Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80:20, v/v).

-

Vortex vigorously for 1 minute and then shake on a mechanical shaker for 60 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Transfer an aliquot of the supernatant to a new tube.

-

Dilute the extract with an equal volume of water to reduce matrix effects and improve chromatographic performance.

-

Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% acetic acid.

-

Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% acetic acid.

-

Gradient: A linear gradient from 20% to 90% B over 10 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor and product ion transitions for both Diacetoxyscirpenol and this compound. The specific transitions should be optimized for the instrument used.

-

Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.[7]

-

-

-

Quantification

-

Create a calibration curve using standards of native Diacetoxyscirpenol at various concentrations, with each standard containing a fixed concentration of the this compound internal standard.

-

Plot the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.

-

Calculate the concentration of Diacetoxyscirpenol in the samples by interpolating the peak area ratios from the calibration curve.

-

Data Presentation

The following tables summarize typical quantitative data for the analysis of Diacetoxyscirpenol.

Table 1: LC-MS/MS Parameters for Diacetoxyscirpenol and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Diacetoxyscirpenol | [To be optimized] | [To be optimized] | [To be optimized] | [To be optimized] |

| This compound | [To be optimized] | [To be optimized] | [To be optimized] | [To be optimized] |

Note: Precursor and product ions, as well as collision energies, are instrument-dependent and require optimization.

Table 2: Method Performance Characteristics

| Parameter | Cereal Matrix | Value | Reference |

| Recovery | Wheat Flour | 91-105% | [8] |

| Job's Tears | 91-105% | [8] | |

| Rye Flour | 91-105% | [8] | |

| Corn Flour | 91-105% | [8] | |

| Azuki Bean | 91-105% | [8] | |

| Limit of Detection (LOD) | - | [Dependent on matrix and instrument sensitivity] | |

| Limit of Quantification (LOQ) | - | [Dependent on matrix and instrument sensitivity] | |

| Precision (RSD%) | - | [Typically <15%] |

Note: LOD, LOQ, and precision are dependent on the specific matrix, instrumentation, and validation protocol. The values presented are typical but should be determined for each specific application.

Conclusion

The stable isotope dilution assay using this compound provides a robust, accurate, and precise method for the quantification of Diacetoxyscirpenol in complex matrices. This protocol offers a detailed framework for researchers, scientists, and drug development professionals to implement this methodology, ensuring reliable data for risk assessment, toxicological studies, and quality control. The use of a 13C-labeled internal standard is essential to compensate for matrix-induced signal suppression or enhancement, which is a common challenge in LC-MS/MS analysis.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. revolutionhealth.org [revolutionhealth.org]

- 3. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. foodriskmanagement.com [foodriskmanagement.com]

- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diacetoxyscirpenol - LKT Labs [lktlabs.com]

- 7. Isolation and Characterization of a New Less-Toxic Derivative of the Fusarium Mycotoxin Diacetoxyscirpenol after Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an Analytical Method for Simultaneous Determination of the Modified Forms of 4,15-Diacetoxyscirpenol and their Occurrence in Japanese Retail Food [mdpi.com]

Application Notes: Quantification of Diacetoxyscirpenol in Cereals using Diacetoxyscirpenol-¹³C₁₉ Internal Standard

Introduction

Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin, is a secondary metabolite produced by various Fusarium species of fungi.[1] It is a frequent contaminant of a wide range of cereal grains, including wheat, maize, barley, and oats, both pre- and post-harvest.[2] Due to its chemical stability, DAS can persist through food processing and poses a significant health risk to humans and animals.[3] Toxicologically, DAS is known to be a potent inhibitor of protein synthesis, which can lead to a variety of adverse health effects, including immunosuppression, hematological disorders, and gastrointestinal issues.[2][4] Its mechanism of action involves binding to the eukaryotic ribosome, triggering a "ribotoxic stress response" that activates mitogen-activated protein kinases (MAPKs) and can induce apoptosis.[5][6]

Accurate and sensitive quantification of DAS in cereal matrices is crucial for food safety monitoring, risk assessment, and research into its toxicological effects. The complexity of cereal matrices often leads to significant matrix effects in analytical methods, which can interfere with accurate quantification. The use of a stable isotope-labeled internal standard, such as Diacetoxyscirpenol-¹³C₁₉, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust and reliable method for the quantification of DAS. This stable isotope dilution assay (SIDA) effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to higher accuracy and precision.[4][7]

These application notes provide a detailed protocol for the extraction and quantification of Diacetoxyscirpenol in cereal samples using Diacetoxyscirpenol-¹³C₁₉ as an internal standard, followed by analysis with LC-MS/MS.

Experimental Workflow Overview

The overall experimental workflow for the quantification of Diacetoxyscirpenol in cereals is depicted below. The process begins with representative sampling of the cereal lot, followed by sample homogenization. An aliquot of the homogenized sample is then spiked with the Diacetoxyscirpenol-¹³C₁₉ internal standard. The mycotoxins are extracted from the matrix using an acetonitrile (B52724)/water mixture. The resulting extract is then cleaned up to remove interfering matrix components before being analyzed by LC-MS/MS for the sensitive and selective quantification of DAS.

Caption: Workflow for Diacetoxyscirpenol (DAS) quantification in cereals.

Detailed Experimental Protocol

This protocol is intended for the quantification of Diacetoxyscirpenol in cereal matrices using Diacetoxyscirpenol-¹³C₁₉ as an internal standard with LC-MS/MS.

Reagents and Materials

-

Diacetoxyscirpenol (DAS) analytical standard

-

Diacetoxyscirpenol-¹³C₁₉ internal standard (IS) solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

50 mL polypropylene (B1209903) centrifuge tubes

-

Dispersive SPE (dSPE) tubes containing C18 and primary-secondary amine (PSA) sorbents

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

LC vials

Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of DAS and Diacetoxyscirpenol-¹³C₁₉ in acetonitrile at a concentration of 100 µg/mL. Store at -20°C.

-

Working Standard Solution: Prepare a working standard solution of DAS at 1 µg/mL by diluting the stock solution with methanol.

-

Internal Standard Spiking Solution: The Diacetoxyscirpenol-¹³C₁₉ solution is typically used as received or diluted to a suitable concentration (e.g., 250 ng/mL) for spiking into samples.

-

Calibration Curve: Prepare a series of matrix-matched calibration standards by spiking blank cereal extract with the DAS working standard solution to achieve a concentration range of approximately 5 to 200 ng/mL. Each calibration standard should also be spiked with the internal standard at a constant concentration.

Sample Preparation (QuEChERS-based Extraction)

-

Homogenization: Grind a representative sample of the cereal to a fine powder.

-

Weighing: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Hydration: Add 10 mL of water to the sample, vortex briefly, and let it hydrate (B1144303) for 15 minutes.

-

Internal Standard Spiking: Add a known volume (e.g., 250 µL) of the Diacetoxyscirpenol-¹³C₁₉ internal standard spiking solution to the sample.

-

Extraction: Add 10 mL of acetonitrile containing 1% formic acid.[8] Cap the tube and shake vigorously for 15 minutes.

-

Salting Out & dSPE Cleanup: Add the contents of a dispersive SPE tube containing magnesium sulfate, sodium chloride, and appropriate sorbents. Vortex for 30 seconds.

-

Centrifugation: Centrifuge the tube for 5 minutes at ≥ 3000 x g.

-

Supernatant Transfer: Transfer an aliquot of the purified supernatant to a clean tube.

-